![molecular formula C14H19FN2O B4925293 N-cyclohexyl-N'-(2-fluorobenzyl)urea](/img/structure/B4925293.png)
N-cyclohexyl-N'-(2-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(2-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases characterized by abnormal ion transport.
Mechanism of Action
N-cyclohexyl-N'-(2-fluorobenzyl)urea binds to the cytoplasmic side of the CFTR chloride channel and blocks its function by preventing the opening of the channel pore. It does not affect other ion channels or transporters, making it a highly selective inhibitor of CFTR.
Biochemical and Physiological Effects:
CFTR plays a critical role in regulating ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. Inhibition of CFTR by N-cyclohexyl-N'-(2-fluorobenzyl)urea leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a reduction in airway surface liquid volume and mucus viscosity, as well as impaired pancreatic bicarbonate secretion and intestinal fluid secretion.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(2-fluorobenzyl)urea is a highly specific and potent inhibitor of CFTR, making it an ideal tool for studying CFTR function and regulation. However, its use in cell-based assays and animal models requires careful consideration of its pharmacokinetics and potential off-target effects. In addition, the development of resistance to N-cyclohexyl-N'-(2-fluorobenzyl)urea has been reported in some cell types, highlighting the need for alternative inhibitors and therapeutic strategies.
Future Directions
Future research on N-cyclohexyl-N'-(2-fluorobenzyl)urea and related compounds will focus on improving their pharmacological properties and identifying new therapeutic targets for cystic fibrosis and other diseases. In addition, the use of N-cyclohexyl-N'-(2-fluorobenzyl)urea in combination with other drugs and gene therapies will be explored to enhance its therapeutic efficacy and overcome drug resistance. Finally, the development of novel CFTR inhibitors with improved selectivity and potency will be a major goal in the field.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(2-fluorobenzyl)urea involves the reaction of 2-fluorobenzylamine with cyclohexylisocyanate in the presence of a base, followed by purification and characterization. The yield of the synthesis is typically around 70%.
Scientific Research Applications
N-cyclohexyl-N'-(2-fluorobenzyl)urea has been widely used as a research tool to investigate the physiological and pathophysiological roles of CFTR in various tissues and cell types. It has been shown to inhibit CFTR-mediated chloride secretion in airway epithelial cells, pancreatic duct cells, and intestinal cells, among others. N-cyclohexyl-N'-(2-fluorobenzyl)urea has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for cystic fibrosis.
properties
IUPAC Name |
1-cyclohexyl-3-[(2-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAMXDRHWVNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-fluorobenzyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.